molecular formula C4H8O B15292118 1,1-Dideuteriobut-3-en-1-ol

1,1-Dideuteriobut-3-en-1-ol

Cat. No.: B15292118
M. Wt: 74.12 g/mol
InChI Key: ZSPTYLOMNJNZNG-APZFVMQVSA-N
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Description

1,1-Dideuteriobut-3-en-1-ol is a deuterated analog of but-3-en-1-ol, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dideuteriobut-3-en-1-ol can be synthesized through several methods. One common approach involves the deuteration of but-3-en-1-ol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.

Another method involves the use of deuterated reagents in the synthesis of but-3-en-1-ol. For example, starting from deuterated acetylene (C2D2), one can perform a series of reactions including hydroboration-oxidation to obtain this compound.

Industrial Production Methods

Industrial production of this compound is less common due to the high cost of deuterium and the specialized equipment required for handling deuterium gas. advancements in deuterium exchange technology and the increasing demand for deuterated compounds in research may lead to more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions

1,1-Dideuteriobut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form 1,1-dideuteriobutan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or acetic anhydride (Ac2O) for esterification are commonly used.

Major Products

    Oxidation: 1,1-Dideuteriobut-3-en-1-al (aldehyde) or 1,1-dideuteriobutanoic acid (carboxylic acid).

    Reduction: 1,1-Dideuteriobutan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dideuteriobut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of deuterated materials and as a standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 1,1-dideuteriobut-3-en-1-ol involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing valuable information in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    But-3-en-1-ol: The non-deuterated analog, which has similar chemical properties but different isotopic composition.

    1,1-Dideuteriobutan-1-ol: A fully saturated analog with deuterium atoms at the first carbon position.

    1,1,1-Trideuteriobut-3-en-1-ol: A compound with three deuterium atoms, providing further insights into isotopic effects.

Uniqueness

1,1-Dideuteriobut-3-en-1-ol is unique due to its specific isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications.

Properties

Molecular Formula

C4H8O

Molecular Weight

74.12 g/mol

IUPAC Name

1,1-dideuteriobut-3-en-1-ol

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/i4D2

InChI Key

ZSPTYLOMNJNZNG-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CC=C)O

Canonical SMILES

C=CCCO

Origin of Product

United States

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